7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

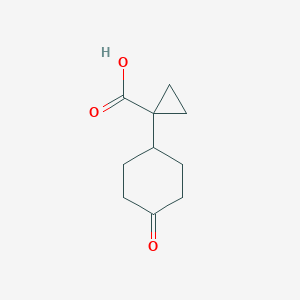

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4(3H)-one: is an organic compound that features a quinazolinone core substituted with a dioxaborolane group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-4(3H)-one typically involves the following steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents.

Introduction of the Dioxaborolane Group: The dioxaborolane moiety is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid or ester as the coupling partner.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, forming boronic acids or borate esters.

Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

Substitution: The dioxaborolane group can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides are typically used.

Major Products:

Oxidation: Boronic acids or borate esters.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Halogenated or alkylated quinazolinone derivatives.

科学的研究の応用

Chemistry:

Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

Biology:

Drug Development:

Medicine:

Anticancer Agents: Quinazolinone derivatives have shown potential as anticancer agents, and the boron-containing group may improve the compound’s ability to target cancer cells.

Industry:

Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

作用機序

7-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-YL)キナゾリン-4(3H)-オンの作用機序は、完全に解明されていません。この化合物は、キナゾリンオンコアを通じて、酵素や受容体などの特定の分子標的と相互作用すると考えられています。ジオキサボロラン基は、標的タンパク質との可逆的な共有結合を形成することで、化合物の結合親和性と選択性を高める可能性があります。

類似化合物との比較

類似化合物:

- 4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-yl)アニリン

- 4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-yl)フェニルボロン酸

比較:

- 独自性: 7-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-YL)キナゾリン-4(3H)-オンにおけるキナゾリンオンコアの存在は、他のジオキサボロラン含有化合物と区別されます。このコア構造は、創薬や材料科学に貴重な足場となる、独自の生物学的および化学的特性を付与します。

- 応用: 類似の化合物は、触媒や材料科学で使用される場合がありますが、この化合物におけるキナゾリンオンコアとジオキサボロラン基の特定の組み合わせは、医薬品化学および創薬において明確な利点を提供します。

特性

分子式 |

C14H17BN2O3 |

|---|---|

分子量 |

272.11 g/mol |

IUPAC名 |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C14H17BN2O3/c1-13(2)14(3,4)20-15(19-13)9-5-6-10-11(7-9)16-8-17-12(10)18/h5-8H,1-4H3,(H,16,17,18) |

InChIキー |

PTVXSVSAFQKRIZ-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NC=N3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755237.png)

![Pyrano[3,4-c]pyrrole-2,7(3H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) ester, (3aR,7R,7aR)-rel-](/img/structure/B11755247.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11755267.png)

![4H-Furo[3,2-b]pyrrole-2,4-dicarboxylic acid, hexahydro-, 4-(1,1-dimethylethyl) ester, (2S,3aR,6aR)-](/img/structure/B11755280.png)

![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile](/img/structure/B11755286.png)

![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B11755295.png)